![molecular formula C8H8O3 B019491 Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate CAS No. 110225-65-5](/img/structure/B19491.png)
Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate, also known as MOC, is a cyclic organic compound that has been the subject of extensive research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the target organisms or cells. For example, Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has been shown to inhibit the growth of bacteria by inhibiting the activity of DNA gyrase, an essential enzyme for bacterial DNA replication. Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has also been found to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism.
Biochemische Und Physiologische Effekte
Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has been found to exhibit low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. It has been shown to have minimal effects on the normal physiological functions of cells and tissues, indicating its potential as a safe and effective therapeutic agent. However, further studies are needed to fully understand the biochemical and physiological effects of Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate in lab experiments is its ease of synthesis and availability. Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate can be synthesized using simple and readily available starting materials and equipment. In addition, Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate exhibits good stability and can be stored for extended periods without significant degradation. However, one of the limitations of using Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate in lab experiments is its relatively low solubility in water, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate. One direction is to further investigate its potential as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. Another direction is to explore its potential as a monomer for the synthesis of polymers with unique properties. In addition, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate. Finally, the development of new and improved synthesis methods for Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate could lead to its wider use in various fields.
Synthesemethoden
The synthesis of Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate involves a two-step process. The first step involves the reaction of 2,5-dimethylfuran with maleic anhydride to produce the intermediate 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. The second step involves the reaction of the intermediate with methanol in the presence of a catalyst to produce Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate. The yield of Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate can be improved by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has been found to exhibit various biological activities such as antibacterial, antifungal, antitumor, and anti-inflammatory activities. It has also been investigated for its potential use as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. In addition, Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has been studied for its potential use in materials science as a monomer for the synthesis of polymers with unique properties.
Eigenschaften
CAS-Nummer |
110225-65-5 |
|---|---|
Produktname |
Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate |
Molekularformel |
C8H8O3 |
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate |
InChI |
InChI=1S/C8H8O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h2-5,7H,1H3 |
InChI-Schlüssel |
XIWHWRQQDJQUEE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2C=CC1O2 |
Kanonische SMILES |
COC(=O)C1=CC2C=CC1O2 |
Synonyme |
7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylicacid,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



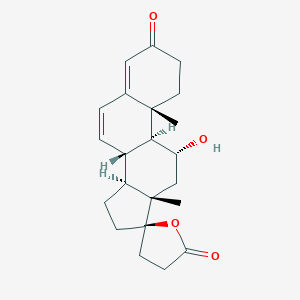

![(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione](/img/structure/B19414.png)



![2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B19423.png)
![4,6-dichloro-1H-imidazo[4,5-c]pyridine](/img/structure/B19425.png)
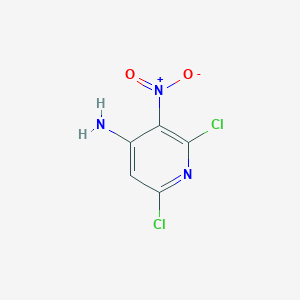
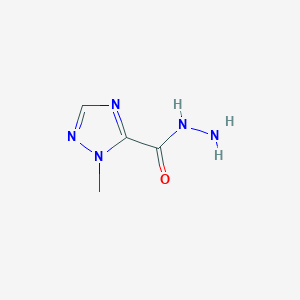
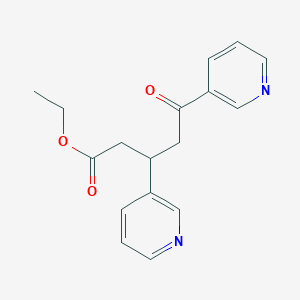
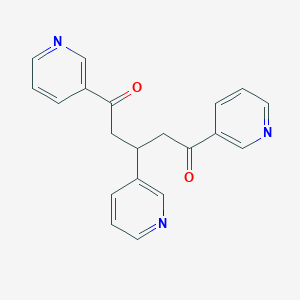
![6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B19439.png)
